molecular formula C16H13NO2 B1598366 2-(2-phenyl-1H-indol-3-yl)acetic Acid CAS No. 4662-03-7

2-(2-phenyl-1H-indol-3-yl)acetic Acid

Cat. No. B1598366
CAS RN: 4662-03-7
M. Wt: 251.28 g/mol
InChI Key: MKRLEKAVBSASMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-phenyl-1H-indol-3-yl)acetic Acid” is a chemical compound with the molecular formula C16H13NO2 . It is also known by other names such as (2-phenyl-1H-indol-3-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-phenyl-1H-indol-3-yl)acetic Acid” include a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Multicomponent Reactions in Organic Synthesis

Indoles, including 2-(2-phenyl-1H-indol-3-yl)acetic Acid, are crucial in multicomponent reactions (MCRs) for synthesizing various organic compounds. These reactions allow for the creation of complex molecules with potential pharmaceutical applications .

Biotechnological Production

The biotechnological production of indoles has industrial significance. Indoles can be derived from glucose or tryptophan by fermentation, leading to the production of halogenated and oxygenated derivatives with potential use as natural colorants or therapeutic agents .

Pharmaceutical Applications

Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors. They are key components in the development of drugs with antitumor, antibacterial, antiviral, or antifungal activities .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the synthesis, chemical reactions, and mechanism of action of “2-(2-phenyl-1H-indol-3-yl)acetic Acid”. There is potential for further exploration given the compound’s prevalence in various research studies .

properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRLEKAVBSASMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398380
Record name (2-phenyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenyl-1H-indol-3-yl)acetic Acid

CAS RN

4662-03-7
Record name (2-phenyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Reactant of Route 5
Reactant of Route 5
2-(2-phenyl-1H-indol-3-yl)acetic Acid
Reactant of Route 6
Reactant of Route 6
2-(2-phenyl-1H-indol-3-yl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.